Technical Guide: Chemical Structure & Synthesis of N,2-Dimethyl-5-nitrobenzenesulfonamide
Technical Guide: Chemical Structure & Synthesis of N,2-Dimethyl-5-nitrobenzenesulfonamide
Executive Summary
N,2-Dimethyl-5-nitrobenzenesulfonamide is a specialized sulfonamide derivative characterized by a toluene core substituted with a nitro group at the 5-position and an N-methylsulfonamido group at the 1-position. This molecule represents a critical structural intermediate in the development of phosphodiesterase (PDE) inhibitors and tumor-associated carbonic anhydrase (CA) inhibitors.
Its significance lies in its amphiphilic electronic architecture : the electron-withdrawing nitro and sulfonyl groups create a highly electrophilic aromatic core, while the N-methyl substitution modulates lipophilicity (LogP) and hydrogen-bond donor capacity compared to primary sulfonamides. This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and spectroscopic characterization.
Part 1: Structural Architecture & Electronic Properties
Molecular Geometry and Sterics
The molecule (Formula:
-
Ortho-Effect (C1-C2): The methyl group at C2 exerts steric pressure on the sulfonyl moiety at C1. This forces the sulfonyl group to rotate out of coplanarity with the benzene ring, reducing
-conjugation slightly but increasing the "twist" angle, which is often exploited in drug design to fit hydrophobic pockets. -
N-Methylation: Unlike primary sulfonamides (
), the N-methyl group introduces asymmetry and reduces the number of hydrogen bond donors from two to one. This modification typically lowers the melting point and increases solubility in organic solvents (e.g., dichloromethane, DMSO).
Electronic Distribution
The benzene ring is electron-deficient due to the synergistic withdrawal effects of two strong groups:
-
Nitro Group (
at C5): A strong -acceptor (resonance withdrawing) and -acceptor (inductive withdrawing). It deactivates the ring, making the aromatic protons highly deshielded in NMR. -
Sulfonamide Group (
at C1): A strong electron-withdrawing group (EWG). -
Methyl Group (
at C2): A weak electron-donating group (EDG) via hyperconjugation. It provides slight stabilization but is overwhelmed by the two EWGs.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Empirical) | Context |
| Molecular Weight | 230.24 g/mol | Small molecule fragment |
| Exact Mass | 230.0361 | Monoisotopic peak for HRMS |
| LogP (Octanol/Water) | ~1.6 - 1.9 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Sulfonamide NH) | ~10.5 | Weakly acidic; deprotonates in strong base |
| H-Bond Donors | 1 | The NH proton |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Nitro oxygens (2) |
Part 2: Synthetic Pathways[7]
The synthesis of N,2-dimethyl-5-nitrobenzenesulfonamide demands strict regiocontrol. The most robust industrial and laboratory route involves the Chlorosulfonation-Amination Sequence . Direct nitration of N-methyl-o-toluenesulfonamide is possible but often yields isomeric mixtures (3-nitro vs 5-nitro) that are difficult to separate.
The Sulfonyl Chloride Route (Recommended)
This protocol ensures 100% regioselectivity by installing the sulfonamide functionality after the nitro group position is fixed, or by using the specific directing power of the 2-methyl group in the precursor.
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride
-
Precursor: 4-Nitrotoluene (commercially available).[2]
-
Reagent: Chlorosulfonic acid (
). -
Mechanism: Electrophilic Aromatic Substitution (
). The methyl group directs ortho, but the bulky sulfonyl group prefers the position meta to the nitro group? No—standard chlorosulfonation of 4-nitrotoluene yields 2-methyl-5-nitrobenzenesulfonyl chloride because the position ortho to the methyl (and meta to the nitro) is the most activated/least deactivated site accessible. -
Conditions: Heat (60-80°C) to drive the formation of the sulfonyl chloride.
Step 2: Amination with Methylamine
-
Reagents: Methylamine (2.0 M in THF or 40% aq. solution), Triethylamine (base scavenger), DCM or THF (solvent).
-
Conditions:
, 2 hours. -
Workup: Acid wash (HCl) to remove excess amine, recrystallization from Ethanol/Water.
Workflow Diagram (DOT)
Figure 1: Step-wise synthetic pathway from 4-nitrotoluene to the target sulfonamide via the sulfonyl chloride intermediate.
Part 3: Detailed Experimental Protocol
Protocol: Aminolysis of Sulfonyl Chloride
Note: This procedure assumes possession of 2-methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8).[3]
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (5.0 g, 21.2 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Cooling: Submerge the flask in an ice-water bath (
). -
Addition: Add Triethylamine (3.2 mL, 23 mmol) to the solution.
-
Reaction: Dropwise, add Methylamine (2.0 M in THF, 12 mL, 24 mmol) over 15 minutes. The reaction is exothermic; maintain temperature
.-
Why? Controlling temperature prevents the formation of disulfonimides or hydrolysis of the chloride.
-
-
Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the more polar sulfonamide ( ). -
Workup:
-
Wash organic layer with 1M HCl (
mL) to remove triethylamine and unreacted methylamine. -
Wash with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the resulting pale yellow solid from Ethanol/Water (9:1) to yield off-white needles.
Part 4: Spectroscopic Characterization
To validate the structure, the following spectral fingerprints must be observed.
Proton NMR ( -NMR, 400 MHz, )
The spectrum will show a characteristic 1,2,4-substitution pattern on the aromatic ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.45 | Doublet (J=2.5 Hz) | 1H | Ar-H (C6) | Ortho to Sulfonyl; highly deshielded by NO2. |
| 8.35 | dd (J=8.5, 2.5 Hz) | 1H | Ar-H (C4) | Ortho to NO2, Para to Sulfonyl. |
| 7.80 | Broad q / d | 1H | NH | Sulfonamide proton (couples to N-Me). |
| 7.70 | Doublet (J=8.5 Hz) | 1H | Ar-H (C3) | Ortho to Methyl; least deshielded. |
| 2.72 | Singlet | 3H | Ar-CH3 | Benzylic methyl (deshielded by ring). |
| 2.55 | Doublet (J=5.0 Hz) | 3H | N-CH3 | Methyl on Nitrogen (couples to NH). |
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H stretch (secondary sulfonamide, sharp).
-
1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
-
1340 cm⁻¹ & 1160 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfonamide).
Part 5: Applications in Drug Discovery
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the primary pharmacophore for CA inhibition. The zinc ion in the CA active site coordinates with the sulfonamide nitrogen.
-
Selectivity: Primary sulfonamides (
) are potent, non-selective inhibitors (e.g., Acetazolamide). -
N-Methyl Effect: The N-methyl substitution in N,2-dimethyl-5-nitrobenzenesulfonamide significantly reduces affinity for ubiquitous isoforms (CA I, CA II) because the methyl group sterically hinders the zinc coordination geometry.
-
Utility: This molecule is often used as a negative control or a selective probe for specific tumor-associated isoforms (CA IX/XII) where the hydrophobic pocket can accommodate the methyl group [1, 2].
PDE7 Inhibition
Derivatives of this scaffold, specifically the N,N-dimethyl analog (BRL-50481), are potent Phosphodiesterase 7 (PDE7) inhibitors. The N,2-dimethyl variant serves as a metabolic precursor or a "lead-hopping" scaffold to tune the solubility of PDE7 inhibitors intended for treating inflammatory diseases [3].
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: a new focal point for the design of hypoxia-targeting drugs. Journal of Molecular Medicine, 88, 555-561. Link
-
Smith, S. J., et al. (2004). Discovery of BRL-50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes and lung macrophages. Molecular Pharmacology, 66(6), 1679-1689. Link
-
PubChem Compound Summary. (2025). 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8).[4] National Center for Biotechnology Information. Link
